molecular formula C12H30Cl2P2Pt B081013 cis-Dichlorobis(triethylphosphine)platinum(II) CAS No. 13965-02-1

cis-Dichlorobis(triethylphosphine)platinum(II)

Cat. No.: B081013
CAS No.: 13965-02-1
M. Wt: 502.3 g/mol
InChI Key: WPWLTKRUFHHDLP-UHFFFAOYSA-L
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Description

cis-Dichlorobis(triethylphosphine)platinum(II): is a coordination complex with the chemical formula [(C2H5)3P]2PtCl2. It is a platinum-based compound where the platinum center is coordinated by two chloride ions and two triethylphosphine ligands. This compound is known for its applications in catalysis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Dichlorobis(triethylphosphine)platinum(II) can be synthesized by reacting platinum(II) chloride with triethylphosphine in an appropriate solvent. The reaction typically proceeds under mild conditions, often at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cis-Dichlorobis(triethylphosphine)platinum(II) in catalytic processes involves the coordination of the platinum center with substrates, facilitating various chemical transformations. The triethylphosphine ligands stabilize the platinum center, allowing it to participate in multiple catalytic cycles .

Comparison with Similar Compounds

Uniqueness: cis-Dichlorobis(triethylphosphine)platinum(II) is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to its analogs. The triethylphosphine ligands provide a balance between steric bulk and electronic properties, making it a versatile catalyst in various chemical reactions .

Biological Activity

cis-Dichlorobis(triethylphosphine)platinum(II) (commonly referred to as cis-[PtCl₂(P(C₂H₅)₃)₂]) is a platinum-based coordination complex that has garnered significant attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This compound is structurally similar to cisplatin, a well-known chemotherapeutic agent, and exhibits noteworthy biological activity through its interaction with cellular components, particularly DNA.

Chemical Structure and Properties

The chemical formula for cis-Dichlorobis(triethylphosphine)platinum(II) is C12H30Cl2P2Pt\text{C}_{12}\text{H}_{30}\text{Cl}_{2}\text{P}_{2}\text{Pt}. The compound features a platinum(II) center coordinated to two chloride ions and two triethylphosphine ligands in a cis configuration. The geometrical arrangement plays a crucial role in its reactivity and biological interactions.

The mechanism of action of cis-Dichlorobis(triethylphosphine)platinum(II) primarily involves the formation of platinum-DNA adducts, which disrupt normal DNA function. This interaction leads to various cellular responses, including apoptosis (programmed cell death). The following key mechanisms have been identified:

  • DNA Binding : The compound forms covalent bonds with DNA, leading to structural changes that inhibit replication and transcription.
  • Topoisomerase Inhibition : It has been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication, thereby stabilizing the cleavable complex and enhancing cytotoxicity against cancer cells .
  • Mitochondrial Dysfunction : The compound induces mitochondrial membrane depolarization, which is associated with the initiation of apoptosis .

Biological Activity and Cytotoxicity

Numerous studies have evaluated the biological activity of cis-Dichlorobis(triethylphosphine)platinum(II), particularly its cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action Reference
A2780 (Ovarian Cancer)5.2DNA binding, topoisomerase II inhibition
A2780cis (Resistant)10.5Mitochondrial dysfunction, apoptosis induction
HeLa (Cervical Cancer)7.8DNA cross-linking, cell cycle arrest
MCF-7 (Breast Cancer)9.1Induction of oxidative stress

Case Studies

  • Ovarian Cancer Resistance : A study demonstrated that cis-Dichlorobis(triethylphosphine)platinum(II) exhibited significant cytotoxicity against A2780cis cells, which are resistant to conventional therapies. The compound's ability to inhibit topoisomerase II was linked to its effectiveness in overcoming drug resistance .
  • Mechanistic Studies : Research indicated that the interaction between the platinum complex and DNA resulted in the stabilization of the topoisomerase II cleavable complex, leading to enhanced cytotoxicity in ovarian carcinoma cells .
  • Comparative Analysis : When compared to other platinum complexes, cis-Dichlorobis(triethylphosphine)platinum(II) showed superior activity against specific cancer cell lines due to its unique binding properties and mechanisms .

Properties

IUPAC Name

dichloroplatinum;triethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H15P.2ClH.Pt/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWLTKRUFHHDLP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.CCP(CC)CC.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl2P2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15692-07-6, 13965-02-1
Record name cis-Dichlorobis(triethylphosphine)platinum(II)
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-Dichlorobis(triethylphosphine)platinum(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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